molecular formula C11H12FNO2 B1475815 1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1854904-77-0

1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No.: B1475815
CAS No.: 1854904-77-0
M. Wt: 209.22 g/mol
InChI Key: APESNODCHIRORQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Organic Chemistry Applications

In the field of organic chemistry, the synthesis of related compounds such as 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of materials like flurbiprofen, has been studied. The paper by Qiu et al. (2009) outlines the challenges and developments in the synthesis of such compounds, highlighting the need for practical, large-scale production methods. This work is foundational and can guide the synthesis and applications of related fluorinated compounds, potentially including 1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one, by providing insights into the methodologies and precautions necessary for handling similar fluorinated intermediates Qiu, Gu, Zhang, & Xu, 2009.

Radioligand Development in Neuroimaging

The compound's structural similarity to certain radioligands used in amyloid imaging for Alzheimer's disease suggests potential applications in neuroimaging. Nordberg (2007) reviewed the development of amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), highlighting their use in measuring amyloid in vivo in the brains of Alzheimer's patients. The development and application of such radioligands are crucial for understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain, which could be relevant for exploring similar applications for this compound Nordberg, 2007.

Antioxidant Activity and Analytical Methods

The compound's potential as an antioxidant or in related applications can be inferred from studies on antioxidant activity measurement and analytical methods. Munteanu & Apetrei (2021) provided a comprehensive review of tests used to determine antioxidant activity, elaborating on detection mechanisms, advantages, disadvantages, and applicability of various methods. This information can guide future research on the antioxidant properties and applications of this compound Munteanu & Apetrei, 2021.

Fluorescent Chemosensor Development

Research into the development of chemosensors based on similar fluorophoric platforms suggests potential applications for this compound in the development of fluorescent chemosensors. The review by Roy (2021) focused on 4-Methyl-2,6-diformylphenol (DFP) based compounds as chemosensors for assorted analytes, detailing their high selectivity, sensitivity, and broad applicability. This research field offers opportunities for utilizing similar compounds, possibly including this compound, to develop new chemosensors with tailored sensing selectivity and sensitivity Roy, 2021.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-3-1-8(2-4-9)11(15)7-13-5-10(14)6-13/h1-4,10,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APESNODCHIRORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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